molecular formula C21H17N5O2 B2626733 2-(5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine CAS No. 1251562-76-1

2-(5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B2626733
CAS No.: 1251562-76-1
M. Wt: 371.4
InChI Key: RMDJPPLCLBHCBC-UHFFFAOYSA-N
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Description

2-(5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as pyrrole, azetidine, oxadiazole, and pyridine, contributes to its diverse chemical reactivity and biological activity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and oxadiazole intermediates, followed by their coupling with the azetidine and pyridine moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-(5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

2-(5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
  • ([4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoyl]amino)acetic acid

Uniqueness

2-(5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine stands out due to its combination of multiple heterocyclic rings and functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c27-21(15-6-8-17(9-7-15)25-11-3-4-12-25)26-13-16(14-26)20-23-19(24-28-20)18-5-1-2-10-22-18/h1-12,16H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDJPPLCLBHCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC(=NO4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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